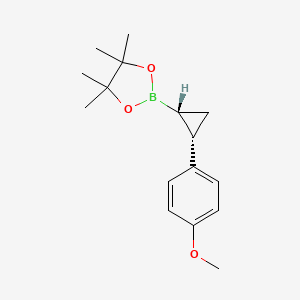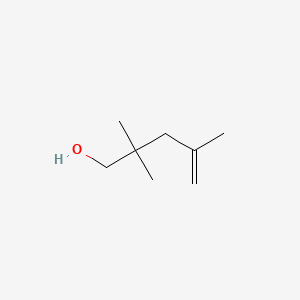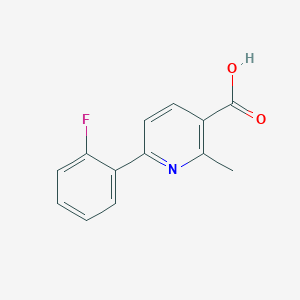
1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C6H2Cl2F3N2O It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,4-dichloropyrimidine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反応の分析
Types of Reactions
1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while reduction can produce an alcohol or amine.
科学的研究の応用
1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of the target molecule. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
1-(2,4-Dichloropyrimidin-5-yl)ethanone: Similar in structure but lacks the trifluoromethyl group.
2,4-Dichloropyrimidine: The parent compound without the ethanone or trifluoromethyl groups.
1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanol: Similar but with an alcohol group instead of a ketone.
Uniqueness
1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C6HCl2F3N2O |
|---|---|
分子量 |
244.98 g/mol |
IUPAC名 |
1-(2,4-dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6HCl2F3N2O/c7-4-2(1-12-5(8)13-4)3(14)6(9,10)11/h1H |
InChIキー |
ZLDJUIJJUYGYDW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


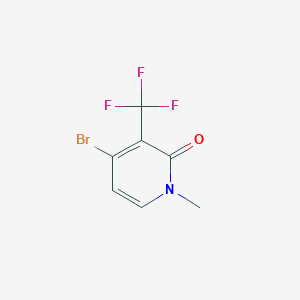
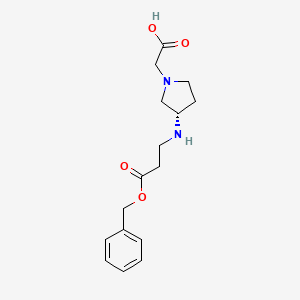

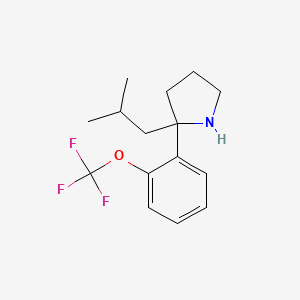
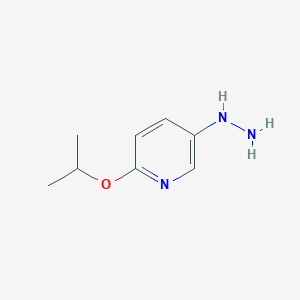
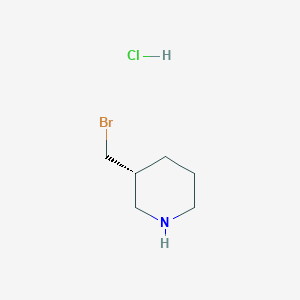
![2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15227699.png)
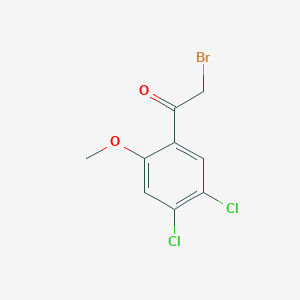
![[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)
